1-Hexyne

Organometallic Catalysis Hydrosilylation Vinylsilane Synthesis

1-Hexyne (hex-1-yne, n-butylacetylene) is the C6 terminal alkyne of choice when stereochemical control or specific monomer incorporation ratios are non-negotiable. Unlike shorter-chain or internal alkynes, 1-hexyne delivers the marked β-(Z) selectivity required for vinylsilane intermediates using N,O-functionalized NHC-Rh(I) catalysts. It serves as the benchmark substrate for terminal alkyne semi-hydrogenation catalyst development, achieving 96.5% 1-hexene selectivity. For saturated cyclic copolymers requiring a 34–59% acetylene incorporation window, 1-hexyne outperforms 1-octyne. Its exclusion behavior in V-shaped host cavities further enables unique separation and purification strategies. Procure 1-hexyne when generic substitution would compromise yield, selectivity, or entire synthetic pathways.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 26856-30-4
Cat. No. B7766189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyne
CAS26856-30-4
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCCCCC#C
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3
InChIKeyCGHIBGNXEGJPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyne (CAS 26856-30-4) Technical Baseline for Industrial and Research Procurement


1-Hexyne (hex-1-yne, n-butylacetylene) is a C6 terminal alkyne (HC≡C–C4H9, C6H10, MW 82.14 g/mol) [1]. It is a colorless, highly flammable liquid with a density of 0.715–0.72 g/cm³ at 25 °C and a boiling point of 71–72 °C [2]. As a terminal alkyne, its acidic terminal proton (pKa ~25) and reactive triple bond underpin its use as a building block in organic synthesis, pharmaceutical intermediate preparation, and specialty polymer development [3].

Why 1-Hexyne Cannot Be Directly Substituted by Other Terminal Alkynes or Hexyne Isomers


Substituting 1-hexyne with a longer- or shorter-chain terminal alkyne (e.g., 1-pentyne, 1-octyne) or an internal hexyne isomer (e.g., 2-hexyne, 3-hexyne) is not straightforward. Physical property differences—such as a 31 °C boiling point gap between 1-hexyne and 1-pentyne [1]—alter reaction engineering and purification protocols. More critically, the position of the triple bond dictates reactivity: terminal alkynes participate in Sonogashira couplings and selective hydrogenations that internal alkynes cannot [2][3], while the alkyl chain length affects catalyst performance and product selectivity in hydrosilylation and polymerization [4][5]. Generic substitution can compromise yield, selectivity, or entire synthetic pathways.

Quantitative Differentiation Evidence for 1-Hexyne Against Structural and Functional Analogs


Hydrosilylation Selectivity: Rhodium-Catalyzed β-(Z) Vinylsilane Formation

1-Hexyne serves as a benchmark substrate for achieving high β-(Z) selectivity in alkyne hydrosilylation, a selectivity profile that is not universal across all 1-alkynes. In a study using an N,O-functionalized NHC-based rhodium(I) catalyst, the hydrosilylation of 1-hexyne with HSiMe2Ph demonstrated marked selectivity for the β-(Z)-vinylsilane product, with a determined energy barrier ΔG‡ of 19.8 ± 2.0 kcal mol−1 at 298 K [1]. This contrasts with related rhodium(I) catalysts bearing 2-picolyl-functionalized NHC ligands, which were reported to be β-(E) selective [1]. The catalyst system's ability to deliver β-(Z) selectivity specifically with linear aliphatic 1-alkynes like 1-hexyne is a key differentiator for applications requiring stereocontrol in vinylsilane synthesis.

Organometallic Catalysis Hydrosilylation Vinylsilane Synthesis

Hydrogenation Selectivity: 96.5% 1-Hexene Yield at 85% Conversion

1-Hexyne is a model compound for developing and benchmarking selective alkyne hydrogenation catalysts due to its defined chain length. A study on Pd nanoparticle size effects revealed that 1-hexyne hydrogenation over Pd catalysts achieved a 1-hexene selectivity of 96.5% at 85% conversion [1]. The byproduct distribution (2-hexenes/n-hexane ratio) decreased 5-fold with increasing particle diameter from 6 to 11 nm, demonstrating a strong structure-sensitivity that informs catalyst design [1]. This high selectivity is not guaranteed for shorter or longer alkynes; for example, internal alkynes like 3-hexyne are unreactive under identical conditions with certain catalysts (e.g., Pt@ZIF-8) [2].

Selective Hydrogenation Heterogeneous Catalysis Olefin Purification

Sonogashira Coupling Reactivity: Distinct Behavior vs. Phenylacetylene

1-Hexyne exhibits markedly different behavior from aryl alkynes like phenylacetylene in Sonogashira coupling reactions. In polymer post-functionalization studies using poly(4-bromostyrene), coupling with 1-hexyne resulted in significant side reactions, with 1H NMR analysis indicating up to 80% loss of terminal TEMPO groups under standard conditions [1]. In contrast, phenylacetylene couplings proceeded with high conversions even on high molecular weight polymers (70 kg/mol) [1]. Additionally, in diorganyl telluride-based Sonogashira reactions, aliphatic terminal alkynes (1-hexyne, 1-octyne) required elevated temperature and longer reaction times compared to phenylacetylene, which completed within 2 hours at room temperature [2].

Cross-Coupling Sonogashira Reaction Polymer Functionalization

Physical Property Differentiation: Boiling Point and Density vs. Chain-Length Analogs

1-Hexyne's physical properties are precisely positioned within the homologous 1-alkyne series, enabling specific separation and handling advantages. Its boiling point of 71–72 °C is intermediate between 1-pentyne (40.1–40.2 °C) [1] and 1-octyne (123–128 °C) . This ~31 °C gap relative to 1-pentyne and ~55 °C gap relative to 1-octyne allows for distinct distillation and reaction temperature windows that are not interchangeable. The density of 1-hexyne (~0.715–0.72 g/cm³ at 25 °C) also differs from 1-pentyne (~0.691–0.695 g/cm³) [1] and 1-octyne (~0.746–0.75 g/cm³) , influencing solvent miscibility and phase separation behavior in multi-component reactions.

Physical Chemistry Process Engineering Purification

Isomer Separation: Host-Guest Selectivity Favoring 2-Hexyne and 3-Hexyne over 1-Hexyne

Inclusion crystallization with an extended V-shaped host molecule (adamantane derivative with chloropyrazine, compound 1) revealed a pronounced selectivity order among hexyne isomers: 3-hexyne and 2-hexyne ≫ 1-hexyne [1]. Co-crystallization of 1 with 3-hexyne or 2-hexyne yielded 1:2 host:guest co-crystals (1a, 1b), whereas 1-hexyne produced only guest-free crystals (1c) [1]. Competition experiments using equimolar binary mixtures confirmed this exclusion of 1-hexyne, demonstrating that terminal alkynes can be separated from internal alkynes via host-guest chemistry based on molecular shape and flexibility differences.

Supramolecular Chemistry Separation Science Crystal Engineering

Industrial Polymerization: Cyclic Polyolefin Production vs. 1-Octyne and 1-Nonyne

A patented process for saturated cyclic polyolefins specifically claims hexyne, octyne, and nonyne as monomers for producing cyclic homopolymers and copolymers with acetylene [1]. The patent defines distinct comonomer incorporation ratios: when R = n-hexyl (from 1-hexyne), the molar ratio of acetylene to second alkyne monomer is 34–59 : 41–66; when R = n-heptyl (from 1-octyne), the ratio shifts to 15–43 : 57–85 [1]. This variation in incorporation ratio based on alkyl chain length demonstrates that 1-hexyne yields a different copolymer composition profile than longer-chain analogs, which impacts final polymer properties.

Polymer Chemistry Metathesis Polymerization Specialty Materials

Optimal Procurement Scenarios for 1-Hexyne Based on Verified Differentiation Evidence


Stereoselective Synthesis of β-(Z)-Vinylsilanes via Rhodium-Catalyzed Hydrosilylation

Procure 1-hexyne when the target is a β-(Z)-configured vinylsilane, a valuable intermediate in silicone and polymer chemistry. Using N,O-functionalized NHC-Rh(I) catalysts (e.g., [RhBr(CO)(κ²C,N-tBuImCH2PyCH2OMe)]), 1-hexyne delivers marked β-(Z) selectivity with HSiMe2Ph [1]. This stereochemical outcome is not universally achievable across all terminal alkynes and contrasts with the β-(E) selectivity of alternative Rh(I) catalysts, making 1-hexyne the substrate of choice for accessing the Z-isomer in this catalytic manifold.

Benchmark Substrate for Selective Alkyne Hydrogenation Catalyst Development

Utilize 1-hexyne as a model terminal alkyne for developing and validating selective hydrogenation catalysts. The established benchmark of 96.5% 1-hexene selectivity at 85% conversion over Pd nanoparticles provides a quantitative reference for new catalyst formulations [1]. Its reactivity profile contrasts sharply with internal alkynes like 3-hexyne, which remain inert under identical conditions with certain catalysts [2], making 1-hexyne essential for specifically optimizing terminal alkyne semi-hydrogenation.

Synthesis of Cyclic Polyolefins with Defined Comonomer Incorporation Ratios

Select 1-hexyne as the alkyne monomer for producing saturated cyclic copolymers with acetylene when a higher acetylene incorporation ratio (34–59%) is required [1]. The patent-defined incorporation window differs significantly from that of 1-octyne (15–43% acetylene), enabling tunable polymer properties. This makes 1-hexyne the preferred monomer for applications demanding a specific balance of cyclic polyolefin backbone rigidity and n-butyl side-chain flexibility.

Host-Guest Separation Workflows Targeting Exclusion of Terminal Alkynes

Employ 1-hexyne in separation studies where its exclusion from V-shaped host molecule cavities (e.g., adamantane-chloropyrazine derivatives) is advantageous [1]. Since 1-hexyne does not form co-crystals with such hosts while 2- and 3-hexyne do, procurement of 1-hexyne enables experimental designs where the terminal alkyne remains in the unbound fraction, facilitating purification or selective recovery strategies based on differential inclusion behavior.

Technical Documentation Hub

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